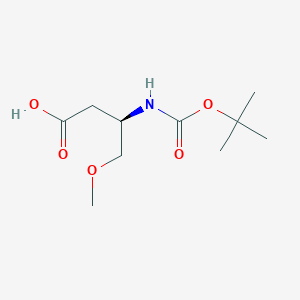

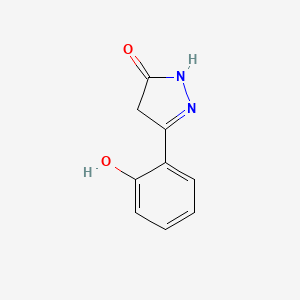

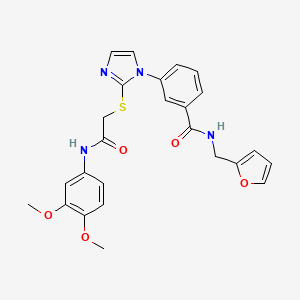

![molecular formula C19H19N5O4S2 B3010580 methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 874467-94-4](/img/structure/B3010580.png)

methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, appears to be a complex molecule that may be related to the chemical families described in the provided papers. Although none of the papers directly discuss this compound, they provide insights into similar structures and reactions that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, has been achieved through the Gewald three-component reaction involving cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile under an air atmosphere . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the tetrazolyl and methoxyphenyl functionalities.

Molecular Structure Analysis

The molecular structure of the target compound includes several distinct functional groups, such as the tetrazolyl group, which has been studied in the context of photodecomposition to carbodiimides . The benzo[b]thiophene core is a common motif in various synthetic compounds, and its derivatives have been synthesized and characterized, providing a foundation for understanding the electronic and steric influences of substituents on this system .

Chemical Reactions Analysis

The photodecomposition of tetrazole-thione derivatives to carbodiimides has been observed, which proceeds via a biradical intermediate . This reaction could be relevant if the tetrazolyl group in the target compound behaves similarly under photolytic conditions. Additionally, the benzo[b]thiophene derivatives have been shown to undergo reactions such as decarboxylation and esterification , which might be applicable to the target compound's reactivity profile.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of the target compound, they do provide information on related structures. For instance, the lipophilicity of dihydropyridine derivatives has been modified by introducing methoxycarbonylmethylsulfanyl groups , suggesting that the methoxy and sulfanyl groups in the target compound may similarly affect its solubility and lipophilicity. The enantioselective resolution of related compounds also indicates that chiral centers in such molecules can be separated with high enantiomeric excess , which could be relevant for the target compound if it possesses chiral centers.

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methodologies for synthesizing compounds with complex structures similar to the chemical . These methodologies facilitate the creation of novel molecules with potential applications in medicinal chemistry and material science. For example, the work by Žugelj et al. (2009) on transformations of dimethyl acetone-1,3-dicarboxylate into various carboxylates highlights the synthetic routes that can lead to compounds with similar structures (Žugelj et al., 2009). Similarly, research by Nedolya et al. (2018) on the unexpected transition of methyl 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis to derivatives of 5,6-dihydropyridin-2(1H)-one and thiazolo[3,2-a]pyridine demonstrates the chemical reactivity and potential transformations of related compounds (Nedolya et al., 2018).

Biological Activities and Applications

The exploration of biological activities and potential therapeutic applications of synthesized compounds is a significant area of research. While the specific compound may not be directly mentioned in available literature, studies on structurally related compounds provide insights into potential biological activities. For instance, research on new cycloalkylthiophene-Schiff bases and their metal complexes by Altundas et al. (2010) showcases the antimicrobial activities of related compounds, suggesting potential applications in developing new antimicrobial agents (Altundas et al., 2010).

Material Science Applications

Compounds with complex molecular structures, such as the one , also find applications in material science, particularly in the synthesis of new materials with unique properties. Research by Sabnis and Rangnekar (1989) on the synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes illustrates the potential of similar compounds in the development of new materials with specific applications in industries such as textiles (Sabnis & Rangnekar, 1989).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which are structurally similar to the compound , have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives interact with various biological targets to exert their therapeutic effects . The interaction of the compound with its targets leads to changes in the biochemical processes of the cell, resulting in the observed therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a wide range of therapeutic effects . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes .

Result of Action

The therapeutic effects of thiophene derivatives can result from their interactions with various biological targets and their subsequent effects on cellular processes .

properties

IUPAC Name |

methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S2/c1-27-13-8-4-3-7-12(13)24-19(21-22-23-24)29-10-15(25)20-17-16(18(26)28-2)11-6-5-9-14(11)30-17/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAFAPVJSVTDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

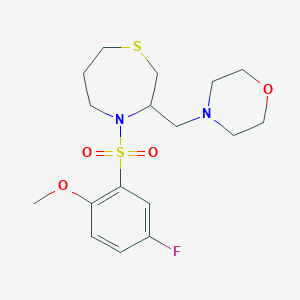

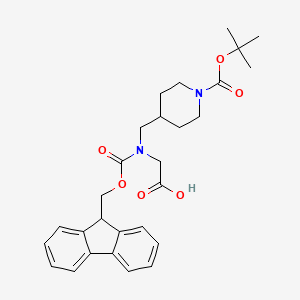

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)

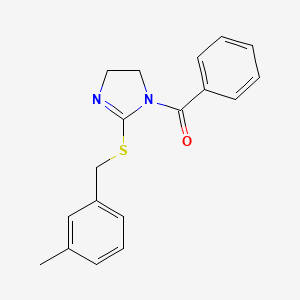

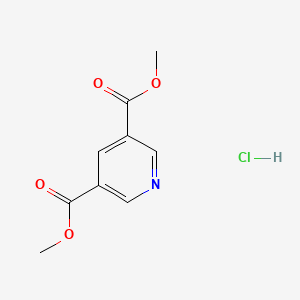

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)

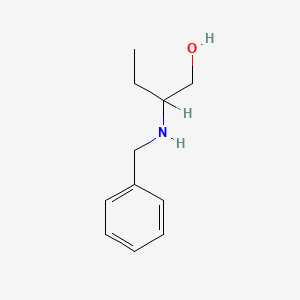

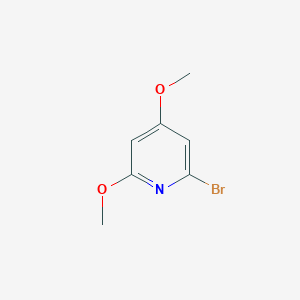

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)